

What is the difference between Tiflorex and flutiorex

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Compound of Interest

Compound Name: Tiflorex

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An In-depth Technical Guide to Tiflorex (Flutiorex)

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflorex, also known as flutiorex, is a stimulant amphetamine derivative that was investigated as a potential appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, **Tiflorex** progressed to Phase II clinical trials but its development appears to have been discontinued.[1] This technical guide provides a comprehensive overview of the available scientific data on **Tiflorex**, including its chemical properties, proposed mechanism of action, pharmacokinetics, and clinical findings. Due to the limited availability of direct receptor binding data for **Tiflorex**, this guide incorporates data from its close structural analog, fenfluramine, and its active metabolite, norfenfluramine, to infer its pharmacological profile.

Chemical and Physical Properties

Tiflorex is a racemic mixture with the chemical name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1]

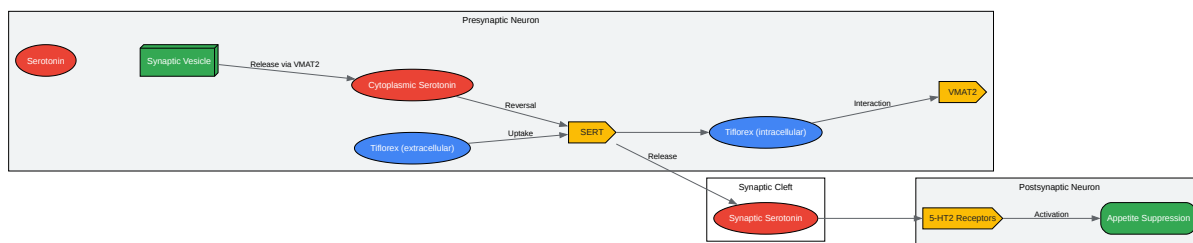
Property	Value	Source
Molecular Formula	C12H16F3NS	[1]
Molar Mass	263.32 g·mol ⁻¹	[1]
CAS Number	53993-67-2	[1]
IUPAC Name	(RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine	[1]

Proposed Mechanism of Action

While the mechanism of action of **Tiflorex** has not been extensively studied, it is presumed to be similar to that of fenfluramine.[1] Fenfluramine and its active metabolite, norfenfluramine, are known to act as serotonin-releasing agents and also exhibit agonist activity at certain serotonin receptors.[1][2][3] The primary mechanism is believed to be the release of serotonin from presynaptic terminals, which in turn activates serotonin receptors involved in the regulation of appetite.

Given the structural similarity, **Tiflorex** is likely a selective serotonin-releasing agent (SSRA). The proposed signaling pathway involves the following steps:

- **Uptake into Presynaptic Neuron:** **Tiflorex** enters the presynaptic neuron via the serotonin transporter (SERT).
- **Vesicular Monoamine Transporter 2 (VMAT2) Interaction:** Inside the neuron, **Tiflorex** interacts with VMAT2 on synaptic vesicles, leading to the release of serotonin into the cytoplasm.
- **SERT Reversal:** The increased cytoplasmic serotonin concentration causes a reversal of the SERT direction of transport, releasing serotonin into the synaptic cleft.
- **Receptor Activation:** The elevated synaptic serotonin levels lead to the activation of postsynaptic serotonin receptors, particularly those in the 5-HT₂ family, which are implicated in appetite control.



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Caption: Proposed mechanism of **Tiflorex**-induced serotonin release.

Pharmacological Profile

As direct binding affinity data for **Tiflorex** is unavailable, the following tables summarize the binding affinities (K_i , nM) of its structural analog, fenfluramine, and its active metabolite, norfenfluramine, at various receptors. This data provides insight into the likely receptor interaction profile of **Tiflorex**.

Table 1: Binding Affinity (K_i , nM) of Fenfluramine and Norfenfluramine at Serotonin Receptors

Receptor	Fenfluramine Ki (nM)	Norfenfluramine Ki (nM)	Reference
5-HT2A	Weak	Moderate Affinity	[2]
5-HT2B	Weak	High Affinity	[2]
5-HT2C	Weak	High Affinity	[2]
5-HT1A	≥30% binding	≥30% binding	[4]

Table 2: Binding Affinity (Ki, nM) of Fenfluramine at Other Receptors

Receptor/Transporter	Ki (nM)	Reference
σ1	266	[4]
β2-adrenergic	17,500	[4]
Muscarinic M1	≥30% binding	[4]
Sodium Channels	≥30% binding	[4]

Pharmacokinetics

Studies in rats have provided insights into the pharmacokinetic profile of **Tiflorex**.

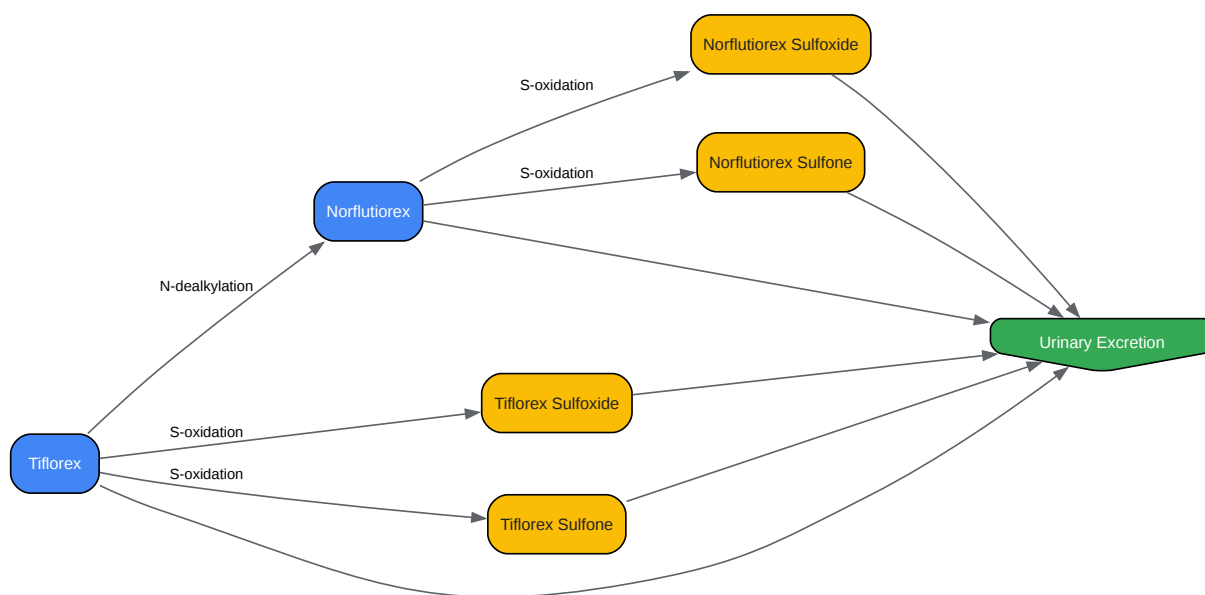
Table 3: Pharmacokinetic Parameters of **Tiflorex** in Rats

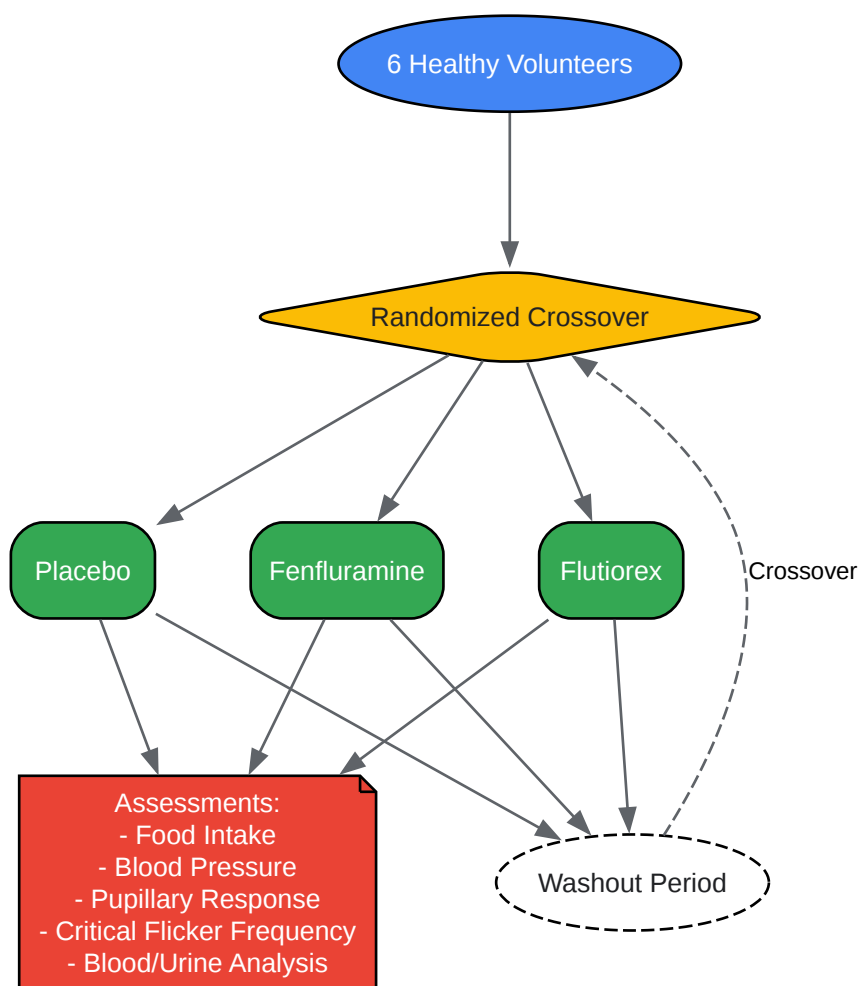
Parameter	Value	Reference
Absorption	Rapidly absorbed orally	[5]
Time to Maximum Plasma Concentration	Within 30 minutes	[5]
Bioavailability	Low (30%)	[5]
Plasma Half-life (elimination)	7.5 hours	[5]
Excretion	>70% in urine within 48 hours	[5]
Biliary Excretion	A probable route of elimination	[5]

Metabolism

The primary metabolic pathway for **Tiflorex** in rats is N-dealkylation to its active metabolite, norflutiorex. Both **Tiflorex** and norflutiorex undergo S-oxidation to form sulfoxides and sulfones.

[5]





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